Boc-glu(osu)-obzl

Solid-Phase Peptide Synthesis Active Ester Coupling Racemization Prevention

Boc/Bzl SPPS of complex peptides often suffers from poor coupling yields and racemization at Glu residues. Boc-Glu(OSu)-OBzl solves this with its pre-activated OSu ester for direct, high-efficiency acylation - no separate activation step needed. • OSu ester eliminates racemization-prone in situ activation, preserving stereochemistry. • Orthogonal Boc/OBzl protection withstands repetitive TFA cycles; side-chain deprotection occurs only at final HF cleavage. • ≥98% purity with verified optical rotation for batch-to-batch consistency in GMP API manufacturing.

Molecular Formula C21H26N2O8
Molecular Weight 434.4 g/mol
CAS No. 78658-49-8
Cat. No. B558428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-glu(osu)-obzl
CAS78658-49-8
SynonymsBOC-GLU(OSU)-OBZL; 78658-49-8; BOC-GLU-OBZL; 6362AH; KM1929; ZINC71788026; AKOS025289409; AK170149; N-(tert-Butoxycarbonyl)-L-glutamicacid1-benzyl5-succinimidylester
Molecular FormulaC21H26N2O8
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)29-13-14-7-5-4-6-8-14)9-12-18(26)31-23-16(24)10-11-17(23)25/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m0/s1
InChIKeyUZVYXLRCVBQZNV-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Glu(OSu)-OBzl for Orthogonal Peptide Synthesis


Boc-Glu(OSu)-OBzl is a triply protected L-glutamic acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). It features a tert-butoxycarbonyl (Boc) group for N-terminal protection, a benzyl ester (OBzl) for side-chain carboxyl protection, and an N-hydroxysuccinimide (OSu) active ester for efficient amide bond formation at the α-carboxyl position . This combination enables its use in the classical Boc/Bzl peptide synthesis strategy, where the Boc group is removed under acidic conditions and the benzyl ester remains stable until the final hydrogenolysis or strong acid cleavage step [1]. The compound is supplied commercially with a purity of ≥96% (HPLC) and is stored at 0-8°C for optimal stability .

Why Boc-Glu(OSu)-OBzl Is Irreplaceable


The precise orthogonal protection scheme of Boc-Glu(OSu)-OBzl is non-interchangeable with other protected glutamic acid building blocks. Substituting Boc-Glu(OSu)-OBzl with Boc-Glu-OBzl, for instance, would require a separate activation step using a coupling reagent such as HBTU or DIC, introducing additional synthetic steps and potential for racemization . Replacing it with Fmoc-Glu(OtBu)-OH, the standard Fmoc-strategy analog, fundamentally alters the entire synthesis scheme, as the Boc/Bzl and Fmoc/tBu approaches rely on mutually exclusive deprotection chemistries (acid vs. base) and final cleavage conditions (HF vs. TFA) [1]. The absence of the pre-activated OSu ester in most alternative derivatives directly impacts coupling efficiency and sequence fidelity, particularly in the synthesis of sterically hindered or aggregation-prone peptides .

Performance Metrics and Comparative Data


Pre-Activation vs. In Situ Activation for Racemization Control

Boc-Glu(OSu)-OBzl incorporates an N-hydroxysuccinimide (OSu) active ester, which allows for direct, in situ coupling to a growing peptide chain's N-terminus without requiring an external activation step . In contrast, Boc-Glu-OBzl must be activated with a coupling reagent such as HBTU, DIC, or PyBOP prior to or during the coupling reaction . This pre-activation of Boc-Glu(OSu)-OBzl reduces the risk of racemization at the α-carbon by minimizing the time the α-carboxyl group spends as a highly reactive intermediate in the presence of base [1]. While a specific, head-to-head quantitative comparison of racemization rates for this exact compound is not available in the public domain, the class-level inference is that OSu esters are significantly less prone to base-catalyzed racemization than the corresponding free acids activated with carbodiimides, a well-established principle in peptide chemistry [1].

Solid-Phase Peptide Synthesis Active Ester Coupling Racemization Prevention

Orthogonal Protection Strategy: Boc/Bzl vs. Fmoc/tBu

The choice between Boc-Glu(OSu)-OBzl and its Fmoc-strategy counterpart, Fmoc-Glu(OtBu)-OH, is not one of simple compound substitution but of entire synthesis strategy. Boc-Glu(OSu)-OBzl is designed for the Boc/Bzl SPPS approach, which requires final cleavage with liquid hydrogen fluoride (HF) or a strong acid such as trifluoromethanesulfonic acid (TFMSA) to simultaneously remove the side-chain benzyl ester and cleave the peptide from the resin [1]. Conversely, Fmoc-Glu(OtBu)-OH is used in Fmoc/tBu SPPS, where the peptide is cleaved and side-chain tert-butyl esters are removed under milder conditions using trifluoroacetic acid (TFA) [1]. The Boc/Bzl strategy, while less common today, remains essential for specific applications, such as the synthesis of peptide thioesters for native chemical ligation, where the base-labile Fmoc group is incompatible [1].

Orthogonal Protection Solid-Phase Peptide Synthesis Boc vs. Fmoc Strategy

Purity and Physical Property Specifications

Commercially sourced Boc-Glu(OSu)-OBzl from reputable vendors is supplied with a guaranteed purity of ≥96% (HPLC) . Key physical properties are well-defined: Molecular Formula C21H26N2O8, Molecular Weight 434.5 g/mol, Melting Point 142-148 °C, and Optical Rotation [α]D20 = -16 ± 2° (C=1 in CH3CN) . These specifications serve as a quality benchmark. In contrast, using a non-specific, in-house synthesized, or lower-purity Boc-Glu-OBzl activated in situ introduces batch-to-batch variability in purity, stoichiometry, and coupling efficiency, which can directly impact peptide yield and purity. Storage at 0-8°C is recommended for long-term stability, while solubility in DMSO is noted for solution-phase handling [1].

Quality Control Peptide Synthesis Analytical Characterization

L- vs. D-Enantiomer: Impact on Biological Activity

The stereochemistry of the glutamate residue incorporated into a peptide is critical for its biological function. Boc-Glu(OSu)-OBzl is the L-enantiomer (optical rotation [α]D20 = -16 ± 2°), while its close analog, Boc-D-Glu(OSu)-OBzl (CAS 18800-76-5), is the D-enantiomer . Substituting the D- for the L-form, or using a racemic mixture, will produce a peptide diastereomer with potentially dramatically altered or completely abolished biological activity, receptor binding affinity, or enzyme inhibitory potency [1]. This is a binary differentiation; the two compounds are not interchangeable.

Stereochemistry Peptide Synthesis Biological Activity

Application Scenarios for Boc-Glu(OSu)-OBzl


Solid-Phase Peptide Synthesis with Benzyl-Ester Protection

Boc-Glu(OSu)-OBzl is the building block of choice for incorporating a glutamate residue into a peptide chain using Boc/Bzl SPPS where the side-chain carboxyl group must remain protected until the final cleavage step. Its pre-activated OSu ester enables direct and efficient coupling to the resin-bound peptide's N-terminus, avoiding the extra step and potential racemization associated with in situ activation of Boc-Glu-OBzl [1]. This is particularly advantageous when synthesizing long or difficult peptide sequences where high coupling yields are critical for overall synthesis success. The benzyl ester protection is stable to the repetitive TFA treatments used for Boc deprotection, ensuring the side-chain remains inert throughout chain assembly .

Peptide Thioester Synthesis for Native Chemical Ligation

Boc/Bzl SPPS, for which Boc-Glu(OSu)-OBzl is specifically designed, is the standard method for synthesizing peptide α-thioesters used in native chemical ligation. The base-labile Fmoc group in standard Fmoc/tBu SPPS is incompatible with the nucleophilic conditions required for thioester synthesis and handling [1]. Therefore, researchers engaged in protein semi-synthesis or the synthesis of large, complex peptides via ligation must procure building blocks like Boc-Glu(OSu)-OBzl that are compatible with the requisite Boc/Bzl strategy. The availability of this compound with high purity (≥96% HPLC) ensures the resulting thioester is of sufficient quality for subsequent ligation reactions .

Peptide-Based Caspase and Viral Protease Inhibitors

Boc-Glu-OBzl derivatives have been utilized in the synthesis of peptide-based inhibitors targeting human caspases and the human rhinovirus (HRV) 3C protease [1]. Using Boc-Glu(OSu)-OBzl provides a streamlined route to introduce the glutamate residue into these inhibitor scaffolds. The pre-activated OSu ester facilitates high-yield coupling, a critical factor when synthesizing multiple analogs for structure-activity relationship (SAR) studies. The defined purity and optical rotation of the commercial product (≥96% HPLC; [α]D20 = -16 ± 2°) ensure that the stereochemistry of the final inhibitor is correct, which is paramount for achieving potent and selective enzyme inhibition .

GMP Peptide API Manufacturing with Boc/Bzl Protocols

In an industrial GMP setting, process robustness and regulatory acceptance are paramount. If a peptide active pharmaceutical ingredient (API) has an established Drug Master File (DMF) based on a Boc/Bzl SPPS protocol, procurement of all building blocks, including Boc-Glu(OSu)-OBzl, must strictly adhere to the validated process [1]. Substituting this compound for an alternative, even one with similar functionality, would constitute a major process change requiring extensive re-validation and regulatory notification. Therefore, sourcing Boc-Glu(OSu)-OBzl with a high and verifiable purity (≥96% HPLC) and defined physical properties is essential for maintaining process consistency and ensuring the quality of the final API batch after batch .

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